molecular formula C17H14Cl2O2 B2481111 1,5-Bis(4-chlorophenyl)pentane-1,5-dione CAS No. 35333-17-6

1,5-Bis(4-chlorophenyl)pentane-1,5-dione

Cat. No.: B2481111
CAS No.: 35333-17-6
M. Wt: 321.2
InChI Key: OEBPMFZFNICNFE-UHFFFAOYSA-N
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Description

1,5-Bis(4-chlorophenyl)pentane-1,5-dione (CAS: 35333-17-6) is a symmetric diketone featuring two 4-chlorophenyl groups at the terminal positions of a pentanedione backbone. Its structure is characterized by a central three-carbon chain flanked by ketone groups and aromatic rings. The compound is synthesized via solvent-free Michael addition reactions or transition-metal-free methodologies, offering high yields (e.g., 99% for derivatives) under mild conditions . It serves as a key intermediate in heterocyclic chemistry and materials science, with applications in organic electronics, pharmaceuticals, and catalysis .

Properties

IUPAC Name

1,5-bis(4-chlorophenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPMFZFNICNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-chlorophenyl)pentane-1,5-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 1,5-bis(4-chlorophenyl)pentane-1,3,5-trione. This intermediate is then reduced to yield the desired this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-chlorophenyl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1,5-Bis(4-chlorophenyl)pentane-1,5-dione serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various heterocyclic compounds and other complex organic molecules. For example:

  • Synthesis of Heterocycles : The compound has been used as a precursor for synthesizing fused thieno[2,3-b]pyridine derivatives, showcasing its utility in creating diverse heterocyclic scaffolds .

Medicinal Chemistry

Research indicates potential biological activities of this compound that warrant exploration in medicinal chemistry:

  • Antimicrobial Activity : Related diketones have demonstrated significant antimicrobial properties against various bacterial strains. Studies suggest that chlorinated diketones exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems .
  • Antitubercular Activity : There is evidence suggesting that diketones may possess antitubercular properties, indicating a need for further investigation into their therapeutic applications for tuberculosis treatment .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's linear π-conjugated structure has attracted interest for use in OLEDs and other electronic devices due to its promising photophysical properties .

Case Study 1: Antimicrobial Screening

A study assessing the antimicrobial properties of related diketones revealed varying inhibition rates against different bacterial strains. The following table summarizes the results:

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound A0.542.00
Compound B0.538.42
Compound C0.531.55

These results indicate the potential effectiveness of chlorinated diketones in combating bacterial infections .

Case Study 2: Synthesis and Characterization

A study conducted by Insuasty et al. (2006) described the synthesis and crystallographic analysis of this compound. The study revealed the formation of sheets stabilized by C-H...O hydrogen bonds and C-H...π interactions, highlighting the compound's structural characteristics that may influence its reactivity and applications .

Mechanism of Action

The mechanism of action of 1,5-bis(4-chlorophenyl)pentane-1,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The properties of 1,5-diketones are highly sensitive to substituents at the 1,5-aryl positions and the 3-position. Below is a comparative analysis:

Table 1: Substituent Impact on Physical Properties
Compound Name Substituents (1,5-positions; 3-position) Physical State Melting Point (°C) Yield (%) Key References
1,5-Bis(4-chlorophenyl)pentane-1,5-dione 4-ClPh; none Not reported Not reported ~95%*
1,5-Bis(4-ClPh)-3-(4-MePh)pentane-1,5-dione 4-ClPh; 4-MePh Colorless solid 327 84%
1,5-Bis(4-BrPh)-3-(4-MeOPh)pentane-1,5-dione (4b) 4-BrPh; 4-MeOPh Colorless paste Not reported 91%
3-Allyl-1,5-bis(4-FPh)pentane-1,5-dione 4-FPh; allyl Yellow oil Not reported 64%
3-(3-Br-4-MeOPh)-1,5-diphenylpentane-1,5-dione Ph; 3-Br-4-MeOPh Crystalline solid Not reported Not reported

*Derived from analogous synthesis methods in .

Key Observations:

  • Electron-Withdrawing Groups (Cl, Br): Enhance stability and crystallinity but reduce solubility. Chloro-substituted derivatives often form rigid, puckered structures with intermolecular C–H⋯O/π interactions .
  • Electron-Donating Groups (MeO, Me): Increase solubility and alter packing modes. For example, 4-methoxy substituents in 4a () result in amorphous pastes, whereas methyl groups in 1,5-Bis(4-ClPh)-3-(4-MePh)pentane-1,5-dione yield crystalline solids .
  • 3-Position Substituents: Allyl or aromatic groups (e.g., quinolinyl, thienyl) introduce steric effects, influencing torsion angles (e.g., C7–C8–C9–C16 = −166.60° in ) and dihedral angles between aryl rings (34–81°) .

Crystallographic and Structural Comparisons

Crystal structures reveal distinct packing motifs and conformational flexibility:

Table 2: Crystallographic Data for Selected Analogues
Compound Space Group Torsion Angles (°) Dihedral Angles (°) Intermolecular Interactions References
1,5-Bis(4-ClPh)-3-(4-MePh)pentane-1,5-dione P21/c C1–C2–C3–C4 = 72.5 42.5 (central vs. aryl) C–H⋯O, π⋯π
1,5-Bis(4-ClPh)-3-(2-Cl-quinolinyl)pentane-1,5-dione Pbca Not reported Not reported C–H⋯N, C–H⋯O sheets (R44(26) rings)
3-(3-MePh)-1,5-di-p-ClPh-pentane-1,5-dione Not reported C7–C8–C9–C16 = −166.6 81.3 (central vs. aryl) Weak π⋯π, C–H⋯O

Structural Insights:

  • Puckering: The pentanedione backbone adopts puckered conformations to minimize steric clashes, with torsion angles ranging from −179° to 76.9° .
  • Packing Motifs: Chloro-substituted derivatives favor C–H⋯O hydrogen bonds and π⋯π stacking, whereas quinolinyl-substituted analogues form extended sheets via C–H⋯N interactions .

Biological Activity

1,5-Bis(4-chlorophenyl)pentane-1,5-dione is a diketone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Chemical Formula : C15_{15}H12_{12}Cl2_2O2_2
  • Structure : Two 4-chlorophenyl groups attached to a pentane-1,5-dione backbone.

The presence of chlorine atoms enhances its electron-withdrawing capacity, influencing its reactivity and interactions with biological targets.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have indicated that diketones similar to this compound exhibit significant antimicrobial properties. For instance, related compounds showed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis with varying degrees of efficacy .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems.
  • Antitubercular Activity : Research has suggested that diketones may possess antitubercular properties, warranting further exploration for therapeutic applications in tuberculosis treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The carbonyl groups participate in redox reactions and can form hydrogen bonds with biological macromolecules, influencing their functions.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AntioxidantExhibits antioxidant properties
AntitubercularPotential activity against tuberculosis pathogens

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial properties of related diketones, compounds showed varying inhibition rates against different bacterial strains. For example:

Compound Concentration (mg/mL) Inhibition Rate (%)
Compound A0.542.00
Compound B0.538.42
Compound C0.531.55

These results indicate the potential effectiveness of chlorinated diketones in combating bacterial infections .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions:

  • De Mayo Reaction : This method involves the formation of diketones from corresponding precursors under specific conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield other diketones or reduction to form alcohols using reagents like sodium borohydride .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,5-Bis(4-chlorophenyl)pentane-1,5-dione under solvent-free conditions?

  • Methodology : A green chemistry approach involves grinding 3-methylbenzaldehyde (0.25 mmol) with 4-chloroacetophenone (0.5 mmol) in the presence of NaOH (0.5 mmol) for 40 minutes. Reaction progress is monitored via TLC, followed by washing with hot water and recrystallization from ethanol, yielding colorless crystals (62%) . This method avoids solvents, reduces side products, and aligns with energy-efficient protocols .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used with SHELX software for refinement. Key parameters include:

  • Space group : Monoclinic P21/cP2_1/c
  • Unit cell dimensions : a=18.6794A˚,b=7.5477A˚,c=15.5196A˚,β=103.622a = 18.6794 \, \text{Å}, b = 7.5477 \, \text{Å}, c = 15.5196 \, \text{Å}, \beta = 103.622^\circ
  • Interactions : Weak C–H⋯O hydrogen bonds and C–H⋯π interactions stabilize the structure .
  • Refinement : SHELXL refines atomic positions using high-resolution data (Rint=0.034R_{\text{int}} = 0.034) .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identifies ketone (C=O) stretches near 1700 cm1^{-1}.
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm).
  • UV-Vis : π→π* transitions in the 250–300 nm range .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies (e.g., bond length variations) be resolved?

  • Methodology :

  • Asymmetric unit analysis : Compare bond lengths/angles in independent molecules within the unit cell (e.g., C7–O1 = 1.212 Å vs. C17–O2 = 1.219 Å in ).
  • Statistical validation : Use software like PLATON to check for systematic errors or thermal motion artifacts .
  • Cross-validation : Correlate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify outliers .

Q. What computational methods predict non-covalent interactions in this compound?

  • Methodology :

  • DFT calculations : Model hydrogen bonds (e.g., C4–H4A⋯O1, 2.51 Å) and π⋯π stacking (3.8–4.2 Å interplanar distances).
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯H = 52%, H⋯O = 18%) .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., S(6)S(6) rings for intramolecular interactions) .

Q. How do substituents on the phenyl rings influence the compound’s supramolecular assembly?

  • Methodology :

  • Dihedral angle analysis : Compare structures with electron-withdrawing (e.g., Cl) vs. donating (e.g., CH3_3) groups. For example, Cl-substituted derivatives exhibit dihedral angles of 34.45° between chlorophenyl rings, enhancing steric hindrance .
  • Crystal packing studies : Weak C–H⋯O bonds form chains (C(9)C(9)), while methyl groups introduce torsional puckering (C7–C8–C9–C16 = −166.60°) .

Q. What strategies improve reproducibility in solvent-free syntheses of 1,5-diketones?

  • Methodology :

  • Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track ketone formation.
  • Mechanochemical optimization : Adjust grinding time (30–60 min) and reagent ratios (1:2 aldehyde:ketone) to minimize side products .
  • Scale-up protocols : Ensure uniform particle size distribution during milling to avoid hotspots .

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